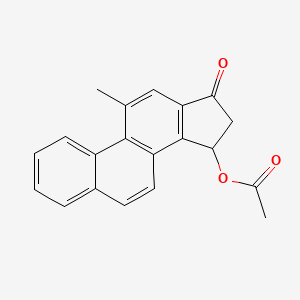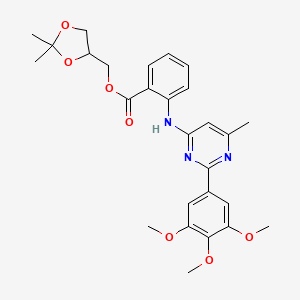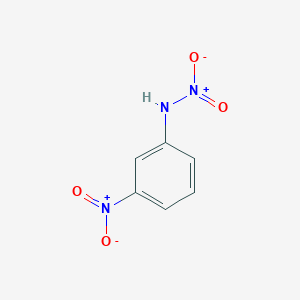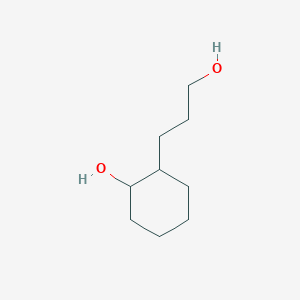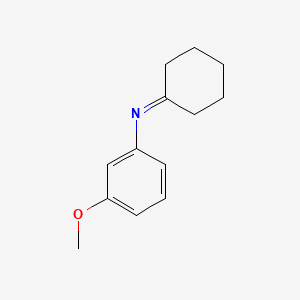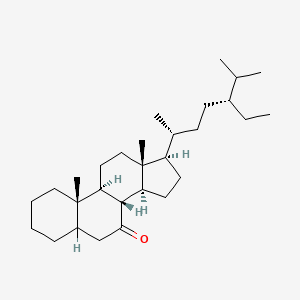
Stigmastan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmastan-7-one is a steroidal compound that belongs to the class of phytosterols. It is structurally related to other well-known sterols such as stigmasterol and sitosterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmastan-7-one can be synthesized through a series of chemical reactions involving oxidation, reduction, oximation, Beckmann rearrangement, and condensation reactions . The synthesis typically starts with a suitable steroidal precursor, which undergoes various transformations to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves the isolation of unsaponifiable matter from vegetable oils, followed by fractionation using column chromatography on silica gel . The steroidal fraction is then analyzed and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Stigmastan-7-one undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized derivatives.
Reduction: Formation of reduced steroidal compounds.
Oximation: Formation of oxime derivatives.
Beckmann Rearrangement: Conversion to lactams.
Condensation: Formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Oximation: Hydroxylamine hydrochloride.
Beckmann Rearrangement: Acid catalysts such as sulfuric acid.
Condensation: Various aldehydes and ketones under acidic or basic conditions.
Major Products Formed:
- Oxidized derivatives.
- Reduced steroidal compounds.
- Oxime derivatives.
- Lactams.
- Substituted steroidal derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of stigmastan-7-one involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through membrane disruption and inhibition of key enzymes involved in cellular processes . The compound’s ability to induce cytotoxicity in cancer cells is attributed to its interaction with molecular targets that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Stigmasterol: A closely related phytosterol with similar structural features.
Sitosterol: Another related sterol with comparable biological activities.
Stigmastanol: A reduced form of stigmastan-7-one with distinct biological properties.
Uniqueness: this compound is unique due to its specific structural features and the range of chemical reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and condensation reactions makes it a versatile compound for synthetic and medicinal chemistry .
Properties
CAS No. |
55331-88-9 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h19-25,27H,7-18H2,1-6H3/t20-,21-,22?,23-,24+,25+,27+,28+,29-/m1/s1 |
InChI Key |
IHBBNGVGNBHNFF-MVYDIJGGSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
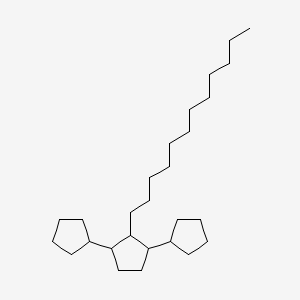
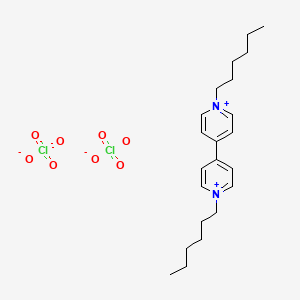

![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
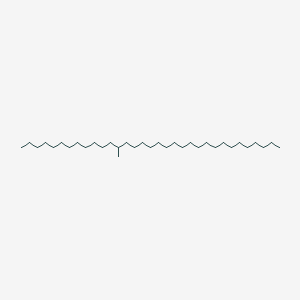
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)


